molecular formula C17H13NOS B13094665 3-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile

3-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile

Cat. No.: B13094665
M. Wt: 279.4 g/mol
InChI Key: WBMUFJUGMMBFCQ-UHFFFAOYSA-N
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Description

3-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile is an organic compound with a complex structure that includes a benzonitrile group and a methanethioylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propanoyl chloride
  • 3-(3,4-Dimethoxyphenyl)propionic acid
  • 3-Phenyllactic acid

Uniqueness

3-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile is unique due to its specific functional groups and structural arrangement. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C17H13NOS

Molecular Weight

279.4 g/mol

IUPAC Name

3-[3-(4-methanethioylphenyl)propanoyl]benzonitrile

InChI

InChI=1S/C17H13NOS/c18-11-15-2-1-3-16(10-15)17(19)9-8-13-4-6-14(12-20)7-5-13/h1-7,10,12H,8-9H2

InChI Key

WBMUFJUGMMBFCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)C=S)C#N

Origin of Product

United States

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